molecular formula C13H16ClNO6 B13749370 Diacetoxy L-dopa hydrochloride CAS No. 37169-56-5

Diacetoxy L-dopa hydrochloride

Cat. No.: B13749370
CAS No.: 37169-56-5
M. Wt: 317.72 g/mol
InChI Key: SXKMZEFRTCNFLX-UHFFFAOYSA-N
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Description

Diacetoxy L-dopa hydrochloride is a derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. L-dopa itself is widely used in the treatment of Parkinson’s disease, and its derivatives, such as this compound, are studied for their enhanced properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetoxy L-dopa hydrochloride typically involves the acetylation of L-dopa. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the L-dopa molecule. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves large-scale acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diacetoxy L-dopa hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones, which are reactive intermediates.

    Reduction: The compound can be reduced to form different derivatives with potential biological activity.

    Substitution: The acetoxy groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dopaquinone, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Diacetoxy L-dopa hydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on cellular processes and neurotransmitter pathways.

    Medicine: Research focuses on its potential use in treating neurological disorders, particularly Parkinson’s disease.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of diacetoxy L-dopa hydrochloride involves its conversion to dopamine in the body. This process occurs through enzymatic reactions, where the acetoxy groups are removed, and the resulting L-dopa is decarboxylated to form dopamine. The molecular targets include dopamine receptors in the brain, which play a crucial role in regulating motor functions and other neurological processes.

Comparison with Similar Compounds

Similar Compounds

    L-dopa: The parent compound, widely used in Parkinson’s disease treatment.

    Carbidopa: Often used in combination with L-dopa to enhance its efficacy.

    Levodopa methyl ester: A derivative with improved pharmacokinetic properties.

Uniqueness

Diacetoxy L-dopa hydrochloride is unique due to its acetoxy groups, which can enhance its stability and bioavailability compared to L-dopa. This makes it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

37169-56-5

Molecular Formula

C13H16ClNO6

Molecular Weight

317.72 g/mol

IUPAC Name

[2-[3,4-bis(carboxymethyl)phenyl]-1-carboxyethyl]azanium;chloride

InChI

InChI=1S/C13H15NO6.ClH/c14-10(13(19)20)4-7-1-2-8(5-11(15)16)9(3-7)6-12(17)18;/h1-3,10H,4-6,14H2,(H,15,16)(H,17,18)(H,19,20);1H

InChI Key

SXKMZEFRTCNFLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)[NH3+])CC(=O)O)CC(=O)O.[Cl-]

Origin of Product

United States

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